molecular formula C18H22O2 B14308020 6,9-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene CAS No. 113279-05-3

6,9-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene

Cat. No.: B14308020
CAS No.: 113279-05-3
M. Wt: 270.4 g/mol
InChI Key: YFLXYNGVDXVFDO-UHFFFAOYSA-N
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Description

1,1-Dimethyl-6,9-dimethoxy-1,2,3,4-tetrahydrophenanthrene is an organic compound that belongs to the class of phenanthrenes Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This compound is characterized by its unique structure, which includes two methoxy groups and two methyl groups attached to the phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-6,9-dimethoxy-1,2,3,4-tetrahydrophenanthrene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the starting materials may include dimethoxybenzene derivatives and methyl-substituted cyclohexanones. The reaction conditions often involve the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-6,9-dimethoxy-1,2,3,4-tetrahydrophenanthrene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups into the phenanthrene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinones, while substitution reactions can introduce halogens or nitro groups into the aromatic ring.

Scientific Research Applications

1,1-Dimethyl-6,9-dimethoxy-1,2,3,4-tetrahydrophenanthrene has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 1,1-Dimethyl-6,9-dimethoxy-1,2,3,4-tetrahydrophenanthrene exerts its effects involves interactions with various molecular targets. For instance, its oxidative derivatives can generate reactive oxygen species (ROS), which can modulate cellular signaling pathways and induce apoptosis in cancer cells. The compound may also interact with enzymes and receptors, influencing biochemical processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxybenzene: A simpler aromatic compound with two methoxy groups.

    Phenanthrene: The parent hydrocarbon without any substituents.

    1,4-Dimethoxy-2,3-dimethylbenzene: A related compound with similar substituents but a different core structure.

Uniqueness

1,1-Dimethyl-6,9-dimethoxy-1,2,3,4-tetrahydrophenanthrene is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

113279-05-3

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

6,9-dimethoxy-1,1-dimethyl-3,4-dihydro-2H-phenanthrene

InChI

InChI=1S/C18H22O2/c1-18(2)9-5-6-13-15-10-12(19-3)7-8-14(15)17(20-4)11-16(13)18/h7-8,10-11H,5-6,9H2,1-4H3

InChI Key

YFLXYNGVDXVFDO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C3C=C(C=CC3=C(C=C21)OC)OC)C

Origin of Product

United States

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